molecular formula C20H18BrN3 B3320026 2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile CAS No. 1201643-77-7

2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile

Cat. No.: B3320026
CAS No.: 1201643-77-7
M. Wt: 380.3 g/mol
InChI Key: ZHGXRKLGZWGXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile (CAS 1201643-77-7) is a brominated quinoline derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₂₀H₁₈BrN₃ and a molecular weight of 380.28 g/mol, is characterized by the presence of a nitrile (cyano) group, a key functional group with demonstrated versatility in modulating the pharmacokinetic and pharmacodynamic profiles of small molecules . The nitrile group can act as an electrophilic warhead, capable of forming reversible covalent bonds with nucleophilic residues, such as cysteine or serine, in the active site of target enzymes. This makes it a valuable chemical tool for the development of covalent inhibitors, a strategy that can lead to higher potency, prolonged therapeutic effects, and the ability to target otherwise challenging proteins . Supplied with a purity of ≥98% , this reagent is intended for research applications such as screening assays, structure-activity relationship (SAR) studies, and the investigation of novel therapeutic targets. The presence of both the bromo-substituent and the amino group on the quinoline scaffold provides handles for further chemical modification, allowing for the synthesis of a diverse library of analogs. Researchers should note that this product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin, eye, and respiratory irritation . For product stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(3-amino-6-bromoquinolin-4-yl)methyl]phenyl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3/c1-20(2,12-22)14-5-3-13(4-6-14)9-16-17-10-15(21)7-8-19(17)24-11-18(16)23/h3-8,10-11H,9,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXRKLGZWGXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CC2=C3C=C(C=CC3=NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149693
Record name 4-[(3-Amino-6-bromo-4-quinolinyl)methyl]-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-77-7
Record name 4-[(3-Amino-6-bromo-4-quinolinyl)methyl]-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Amino-6-bromo-4-quinolinyl)methyl]-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile, a compound with the CAS number 915019-52-2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C19H17BrN4C_{19}H_{17}BrN_{4} with a molecular weight of approximately 381.27 g/mol. Its structure features a quinoline moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
CAS Number915019-52-2
Molecular FormulaC19H17BrN4
Molecular Weight381.27 g/mol
SMILESCC(C)(C#N)c1ccc(Nc2c(N)cnc3ccc(Br)cc23)cc1
Storage Temperature+4°C

Anticancer Properties

Research has indicated that compounds containing quinoline structures exhibit significant anticancer properties. Specifically, the compound under study has shown inhibition of lipid kinases such as PI3K and mTOR, which are critical in cancer cell proliferation and survival. The inhibition of these pathways suggests potential as an anti-tumor agent .

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines. For instance, in assays involving breast cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation compared to untreated controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, potentially due to its ability to disrupt bacterial membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline ring or the side chains can lead to enhanced potency or selectivity against specific targets. For example, variations in the bromine substitution pattern on the quinoline ring have been linked to differences in anticancer efficacy .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of PI3K/mTOR pathways; reduced cell viability in vitro
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Structure-Activity RelationshipVariations in substitution enhance potency

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes key steps such as nucleophilic substitution and cyclization reactions to form the desired quinoline structure.

Synthesis Overview

  • Starting Materials : Begin with appropriate phenolic and amine precursors.
  • Reactions : Conduct nucleophilic substitutions followed by cyclization.
  • Purification : Use crystallization or chromatography for purification.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. The presence of the quinoline ring is associated with various biological activities, including antimicrobial and anticancer effects. Research indicates that derivatives of quinoline can inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that compounds containing the quinoline structure exhibit significant antimicrobial properties. The compound may serve as a lead structure for developing new antibiotics or antifungal agents, targeting resistant strains of bacteria.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes involved in cancer progression. This inhibition could lead to decreased cell proliferation and increased apoptosis in cancer cells.

Synthesis and Optimization

Research into the synthesis of this compound has revealed several methods, including multi-step synthesis involving various reagents and catalysts. For instance, one method utilizes nickel as a catalyst in a reaction involving bromoquinoline derivatives. This aspect is crucial for scaling up production for further testing.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their efficacy against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting that further optimization could yield potent anticancer agents.

Case Study 2: Antimicrobial Testing

Another research group investigated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a new antibiotic candidate .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name Substituents/Modifications Biological Activity/Application CAS Number Molecular Weight Source
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile - 6-Bromo
- 3-Nitro
- 4-Amino linkage to phenylpropanenitrile
Intermediate for PI3K/mTOR inhibitors; precursor for amino-group reduction 915019-51-1 411.27 g/mol
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile - 6-Bromo
- 3-Amino
- 4-Amino linkage to phenylpropanenitrile
Potential PI3K/mTOR inhibition; improved solubility due to amino group 915019-52-2 381.28 g/mol
2-(4-((3-Amino-6-bromoquinolin-4-yl)(phenylthio)methyl)phenyl)-2-methylpropanenitrile - 6-Bromo
- 3-Amino
- Phenylthio-methyl linkage
Altered electronic properties; under investigation for kinase binding efficiency Not listed 488.44 g/mol
2-(4-(8-([2,3'-Bipyridin]-5-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile - Imidazo[4,5-c]quinoline core
- Bipyridinyl substituent
Dual PI3Kα/mTOR inhibition (IC₅₀ < 100 nM) Not listed ~600 g/mol*
Tetrahydrofuran-3-yl (2,3,8-trimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl) Carbonate - Perfluoropropan-2-yl group
- Tetrahydrofuran-3-yl ester
Fungicidal activity against Erysiphe graminis (EC₅₀ = 1.48 mg/L) Not listed ~450 g/mol*

*Estimated based on molecular structure.

Key Findings from Comparative Studies

Impact of Substituent Linkage: Amino vs. Nitro Groups: The 3-nitro derivative (CAS 915019-51-1) serves as a synthetic intermediate, while the 3-amino analog (CAS 915019-52-2) is hypothesized to enhance target binding via hydrogen bonding in kinase inhibition . Methylene vs.

Biological Activity: PI3K/mTOR Inhibition: Imidazo[4,5-c]quinoline derivatives (e.g., bipyridinyl-substituted compounds) exhibit dual inhibition due to their extended planar structures, which facilitate interactions with both PI3Kα and mTOR active sites . Fungicidal Activity: Perfluoropropan-2-yl substituents significantly enhance antifungal potency, as seen in the EC₅₀ value of 1.48 mg/L against Erysiphe graminis .

Synthetic Accessibility: The nitro derivative (CAS 915019-51-1) is synthesized via nitration and alkylation steps, whereas the amino analog (CAS 915019-52-2) requires subsequent reduction, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Preparation : Bromination and amination of quinoline precursors (e.g., 6-bromoquinoline derivatives) to introduce the 3-amino-6-bromo substitution pattern .

Methylphenylpropanenitrile Assembly : Coupling via Suzuki-Miyaura reactions using boronic acid derivatives (e.g., 4-(cyanomethyl)phenylboronic acid) or alkylation of nitrile-containing intermediates .

Final Coupling : Use of palladium catalysts to link the quinoline and phenylpropanenitrile moieties .

  • Key Characterization: Confirm structure via 1H^1H/13C^13C-NMR, HRMS, and IR spectroscopy. Monitor reaction progress with TLC/HPLC .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR identifies aromatic protons (quinoline and phenyl rings) and nitrile signals (δ120130\delta \sim 120-130 ppm in 13C^{13}C-NMR). IR confirms the C≡N stretch (2240cm1\sim 2240 \, \text{cm}^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the methylphenylpropanenitrile moiety .
  • Mass Spectrometry : HRMS validates molecular weight (expected m/z423.3g/molm/z \sim 423.3 \, \text{g/mol}) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Test against fungal pathogens (e.g., Erysiphe graminis) using microbroth dilution (EC50_{50} determination) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
  • Enzyme Inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR or HIV protease) via fluorometric assays .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., CLSI guidelines) to minimize variability .
  • Structural Reanalysis : Verify compound purity via HPLC (>95%) and confirm stability under assay conditions (e.g., pH, temperature) .
  • Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., quinoline’s role in fungal CYP51 inhibition) and validate with site-directed mutagenesis .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the phenylpropanenitrile moiety to enhance solubility without disrupting activity .
  • Pro-drug Design : Mask the nitrile group as a tert-butyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., quinoline oxidation) and stabilize via fluorination .

Q. How do substitution patterns influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with variations (e.g., replacing Br with Cl or modifying the methylpropanenitrile chain). Test activity in parallel assays .
  • Data Table :
SubstituentEC50_{50} (μg/mL)LogPNotes
6-Br 1.483.2Highest fungicidal activity
6-Cl 2.952.9Reduced potency
6-CH3_3 >104.1Poor solubility
  • Computational Modeling : DFT calculations predict electron-withdrawing groups (e.g., Br) enhance quinoline’s electrophilic character, improving target binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported EC50_{50} values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent inoculum size, incubation time, and solvent (e.g., DMSO concentration ≤1%) .
  • Cross-Validate with Reference Compounds : Include tebufloquin or fluconazole as positive controls to calibrate results .
  • Meta-Analysis : Compare data across ≥3 independent labs using statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile
Reactant of Route 2
2-(4-((3-Amino-6-bromoquinolin-4-yl)methyl)phenyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.